molecular formula C15H9NO B11883382 Cyclopenta[b]pyrano[3,2-f]quinoline CAS No. 224-16-8

Cyclopenta[b]pyrano[3,2-f]quinoline

Cat. No.: B11883382
CAS No.: 224-16-8
M. Wt: 219.24 g/mol
InChI Key: CBQUSHYHLMOLOF-UHFFFAOYSA-N
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Description

Cyclopenta[b]pyrano[3,2-f]quinoline is a heterocyclic compound that features a fused ring system combining cyclopentane, pyran, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta[b]pyrano[3,2-f]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the desired pyrano[3,2-c]quinolones . Another approach involves the use of molecular iodine and sodium dodecyl sulfate in water to facilitate a three-component coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective and readily available reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta[b]pyrano[3,2-f]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.

    Substitution: This reaction can replace hydrogen atoms or other substituents with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

Cyclopenta[b]pyrano[3,2-f]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopenta[b]pyrano[3,2-f]quinoline involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit calcium signaling, TNF-α, and nitric oxide production . These interactions can lead to the modulation of cellular processes such as apoptosis, inflammation, and cell proliferation.

Comparison with Similar Compounds

Cyclopenta[b]pyrano[3,2-f]quinoline can be compared with other similar compounds such as pyrano[3,2-c]quinolones and furo[3,2-c]quinolones . These compounds share similar structural motifs but differ in the specific arrangement of their fused rings. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.

List of Similar Compounds

Properties

CAS No.

224-16-8

Molecular Formula

C15H9NO

Molecular Weight

219.24 g/mol

IUPAC Name

6-oxa-11-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,7,9,11,13,15-octaene

InChI

InChI=1S/C15H9NO/c1-3-10-9-12-11-4-2-8-17-15(11)7-6-14(12)16-13(10)5-1/h1-9H

InChI Key

CBQUSHYHLMOLOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=CC=C4C(=CC=CO4)C3=CC2=C1

Origin of Product

United States

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